Corypalmine
Overview
Description
Synthesis Analysis
The synthesis of Corypalmine and related alkaloids, such as Corymine, has been explored through various methodologies. Notably, the total synthesis of Corymine, which shares structural similarities with Corypalmine, has been achieved starting from N-protected tryptamine. This process involves several key steps, including malonate addition, cyclic enol ether formation, and stereospecific DMDO oxidation, culminating in a complex hexacyclic indole alkaloid synthesis (Zhang et al., 2017). Additionally, the synthesis of isoquinoline alkaloids like Thalifoline and Corypalline employs cyclisation and regioselective cleavage reactions, demonstrating the chemical versatility and challenges in synthesizing these complex molecules (Irie et al., 1980).
Molecular Structure Analysis
The molecular structure of Corypalmine, akin to other alkaloids from Corydalis species, is characterized by isoquinoline frameworks. These structures play a crucial role in the alkaloid's biological activity and chemical reactivity. For example, the structural analysis of Corydalis-derived alkaloids reveals a diverse range of molecular architectures, contributing to their wide array of biological effects and chemical properties (Jha et al., 2009).
Chemical Reactions and Properties
Corypalmine undergoes various chemical reactions that illustrate its reactivity and functional group transformations. The Julia coupling, for instance, represents a key synthetic strategy for constructing similar alkaloid frameworks, highlighting the synthetic accessibility and reactivity of these molecules (McCrea-Hendrick & Nichols, 2009).
Scientific Research Applications
Methods of Application or Experimental Procedures: The alkaloid Corypalmine was tested on spore germination of plant pathogenic and saprophytic fungi . The fungi tested included Alternaria solani, A brassicicola, A. brassicae, A. melongenae, Curvularia pallescens, C. lunata, C. maculans, Curvularia sp., Colletotrichum sp., Helminthosporium speciferum, H. frumentacei, H. pennisetti, Heterosporium sp., Penicillum sp., Ustilago cynodontis .
Results or Outcomes: The spore germination of all the tested fungi was inhibited . Heterosporium sp. and Ustilago cynodontis were the most sensitive, with complete inhibition of spore germination observed at a very low concentration of 200 ppm . Curvularia palliscens, C. maculans and Curvularia sp. were less sensitive; complete inhibition of spore germination occurred at 400 ppm .
Application in Traditional Chinese Medicine (TCM)
Summary of the Application
Corypalmine is one of the alkaloids found in Corydalis yanhusuo W.T. Wang, a plant used in Traditional Chinese Medicine . The plant is known for its warm nature and pungent and bitter flavor . It is used to treat various types of pain, including chest/flank pain, abdominal pain, chest pain, heartache, menstrual pain, postpartum stagnation, and swelling .
Methods of Application or Experimental Procedures
The extraction and purification of Corydalis yanhusuo W.T. Wang were optimized using the Q-marker uniform design method . The factors inspected included the solvent concentration, pH, liquid–solid ratio, extraction time, and frequency .
Results or Outcomes
The optimal reflux extraction process of C. yanhusuo was as follows: a total amount of 20 times 70% ethanol (pH=10 of diluted ammonia), heating and refluxing twice, and extracting each time for 60 min . The total alkaloids of the obtained product were over 50%, of which eight quality markers were (+)-corydaline 3.55%, tetrahydropalmatine 3.13%, coptisine 2.79%, palmatine hydrochloride 2.24%, dehydrocorydaline 13.11%, ®- (+)-corypalmine 2.37%, protopine 2.71% and glaucine 14.03% .
Methods of Application or Experimental Procedures: A UPLC-MS/MS method was used to determine the concentration of corypalmine in mouse blood .
Results or Outcomes: The details of the results or outcomes of this study are not available in the source .
Methods of Application or Experimental Procedures: The extraction and purification of Rhizoma Corydalis were optimized using various methods . The factors inspected included the solvent concentration, pH, liquid–solid ratio, extraction time, and frequency .
Results or Outcomes: The details of the results or outcomes of this study are not available in the source .
Methods of Application or Experimental Procedures: The alkaloid Corypalmine was tested on spore germination of plant pathogenic and saprophytic fungi . The fungi tested included Alternaria solani, A brassicicola, A. brassicae, A. melongenae, Curvularia pallescens, C. lunata, C. maculans, Curvularia sp., Colletotrichum sp., Helminthosporium speciferum, H. frumentacei, H. pennisetti, Heterosporium sp., Penicillum sp., Ustilago cynodontis .
Results or Outcomes: The spore germination of all the tested fungi was inhibited . Heterosporium sp. and Ustilago cynodontis were the most sensitive, with complete inhibition of spore germination observed at a very low concentration of 200 ppm . Curvularia palliscens, C. maculans and Curvularia sp. were less sensitive; complete inhibition of spore germination occurred at 400 ppm .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(13aR)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCZTYDZHNTKPR-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Corypalmine | |
CAS RN |
6018-39-9 | |
Record name | Corypalmine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CORYPALMINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W94X1E4XQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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